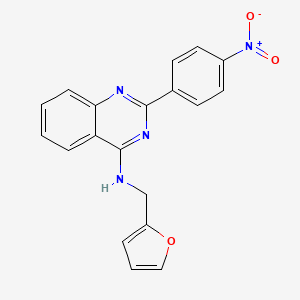

![molecular formula C18H24N4O2S B5547223 1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)

1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of spiro compounds often involves multi-step chemical reactions that yield complex structures with unique properties. An example includes the efficient synthesis of 1-Thia-5-azaspiro[5.5]undec-2-ene, which demonstrates the methodology for creating spiro structures with potential for further functionalization (Shaker et al., 2011). Such processes are essential for constructing the core spiro framework found in the compound of interest.

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their cyclic systems connected through a single spiro atom. The structure of derivatives like 1,5-dioxaspiro[5.5]undecane shows the complexity and diversity of spiro compounds, often confirmed through crystallography and quantum chemical computations (Zeng, Wang, & Zhang, 2021). Understanding the molecular structure is crucial for predicting the reactivity and interaction of these compounds with biological targets.

Chemical Reactions and Properties

Spiro compounds undergo various chemical reactions, including cyclization and functionalization, to produce new compounds with different properties. For instance, reactions of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides highlight the versatility of spiro compounds in synthesizing new heterocyclic systems (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015). These reactions contribute to the compound's chemical properties, influencing its potential applications.

Physical Properties Analysis

The physical properties of spiro compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. For example, the crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety provide insights into the stability and reactivity of spiro compounds under different conditions (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of spiro compounds, including reactivity, potential for substitution reactions, and stability, are influenced by their complex structures. Studies on compounds such as 1,7-dioxaspiro[5.5]undec-4-enes highlight the synthetic routes and reactivity patterns that can be expected for the compound , providing a foundation for understanding its interactions and transformations (Whitby & Kocieński, 1987).

Aplicaciones Científicas De Investigación

Analgesic Activity of Spiro Heterocycles

Studies have shown that spiro heterocycles exhibit significant analgesic activity in various assays. The analgesic properties of these compounds are mainly associated with the 2-amino-1,3-thiazine ring system. Additionally, modifications to the spiroannulated ether ring contribute to the observed activity, demonstrating the potential of these compounds in developing new analgesic drugs (Cohen, Banner, & Lopresti, 1978).

Antimicrobial and Surface Activities

Compounds derived from related structures have shown promising antimicrobial activities. For instance, heterocyclic derivatives synthesized from ethyl cyanoacetate exhibited antimicrobial and surface activities, highlighting their potential as nonionic surface active agents (El-Sayed, Shaldom, & Al Mazrouee, 2015).

Antiulcer Agents

The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position has been explored for their potential as antisecretory and cytoprotective antiulcer agents. Though these compounds did not exhibit significant antisecretory activity, some demonstrated good cytoprotective properties, suggesting a pathway for the development of new antiulcer medications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Anticancer Activities

Research into the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. Some synthesized compounds have shown promising antimicrobial activity against Staphylococcus aureus, indicating potential applications in anticancer research (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Anti-HIV Agents

Derivatives of the compound class have been investigated for their anti-HIV properties. The structure-activity relationship study of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives led to the development of more potent anti-HIV agents, demonstrating the potential of these compounds in the fight against HIV (Mizuhara, Oishi, Ohno, Shimura, Matsuoka, & Fujii, 2012).

Propiedades

IUPAC Name |

N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]-1,9-dioxaspiro[5.5]undecan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c1-6-20-16(21-7-1)17-22-15(13-25-17)2-8-19-14-3-9-24-18(12-14)4-10-23-11-5-18/h1,6-7,13-14,19H,2-5,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRVZLLEKJVZAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCOCC2)CC1NCCC3=CSC(=N3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![3-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5547164.png)

![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)

![3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)

![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)

![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)